2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylbenzoyl chloride and 6-ethyl-4-oxo-1,4-dihydroquinoline. The reaction conditions usually require a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic acyl substitution to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.
Scientific Research Applications
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-Chloro-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]-N-(4-ethylphenyl)acetamide
- Other quinoline derivatives with similar structural features.
Uniqueness
What sets 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O3/c1-5-21-7-10-24(11-8-21)30(35)27-18-33(28-16-9-22(6-2)17-26(28)31(27)36)19-29(34)32-25-14-12-23(13-15-25)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMLSIUHRAJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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